molecular formula C₂₁H₂₇NO₉ B1139905 Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside CAS No. 13341-66-3

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside

Cat. No.: B1139905
CAS No.: 13341-66-3
M. Wt: 437.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

Structural Characterization

Anomeric Configuration and Stereochemistry

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside features a definitive beta (β) glycosidic linkage at the anomeric carbon (C-1), where the benzyloxy group occupies an equatorial position relative to the pyranose ring. This beta configuration can be experimentally confirmed through the characteristic coupling constant (J1,2) of approximately 8.4 Hz observed in proton nuclear magnetic resonance spectroscopy. The compound maintains the D-gluco configuration, which defines the stereochemical arrangement around the pyranose ring with the hydroxyl groups at C-3, C-4, and C-5 in specific orientations. The C-2 position features an acetamido group in the equatorial position, replacing the hydroxyl group that would be present in native glucose, thus creating the 2-deoxy-2-acetamido modification characteristic of N-acetylglucosamine derivatives.

Protecting Group Arrangement

The molecule incorporates multiple protecting groups strategically positioned around the carbohydrate scaffold:

  • A benzyl ether group at the anomeric position (O-1), connected via a glycosidic bond
  • Acetyl ester groups at positions O-3, O-4, and O-6, which protect the corresponding hydroxyl groups
  • An acetamido group at position C-2, which is not technically a protecting group but a defining structural feature

This particular arrangement of protecting groups allows for selective reactivity in carbohydrate chemistry, making the compound valuable as a building block in the synthesis of more complex glycostructures. The acetyl groups can be selectively removed under mild basic conditions, while the benzyl group typically requires more forceful conditions such as catalytic hydrogenation for its removal. This orthogonal protection strategy enables controlled sequential deprotection in synthetic pathways.

Molecular Formula and Weight

The molecular formula of this compound is C21H27NO9 with a molecular weight of 437.44 grams per mole. The compound contains 21 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 9 oxygen atoms, distributed across the glucopyranoside core, the benzyl group, and the various acetyl and acetamido functionalities.

Physical Properties

Melting Point and Crystalline Structure

This compound presents as a white crystalline solid with a well-defined melting point range of 162-164°C. The crystalline nature of this compound contributes to its stability during storage and facilitates its purification through recrystallization techniques. The relatively high melting point suggests significant intermolecular interactions, likely including hydrogen bonding involving the acetamido group.

Solubility Profile

The compound exhibits a specific solubility profile that reflects its balanced polarity from both hydrophilic and hydrophobic elements. Based on empirical data, this compound demonstrates good solubility in several organic solvents as outlined in Table 1:

Table 1: Solubility Profile of this compound

Solvent Solubility
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble
Ethyl acetate (EtOAc) Soluble
Methanol (MeOH) Soluble

This solubility pattern reflects the compound's amphiphilic nature, with the acetyl groups and benzyl moiety contributing to solubility in less polar solvents like dichloromethane and ethyl acetate, while the carbohydrate backbone and acetamido group facilitate solubility in more polar solvents like dimethyl sulfoxide and methanol.

Stability Characteristics

While the compound is generally stable under standard laboratory storage conditions, it requires refrigeration (0-8°C) for optimal long-term preservation. This compound demonstrates considerable stability under neutral and mildly acidic conditions. However, the acetyl protecting groups are susceptible to basic hydrolysis, making the compound sensitive to alkaline environments. Prolonged exposure to moisture may also lead to gradual hydrolysis of the acetyl groups. The benzyl glycosidic linkage shows greater stability than the acetyl esters and typically requires specific conditions (such as catalytic hydrogenolysis) for cleavage.

Spectroscopic Characteristics

NMR Spectral Data

Nuclear magnetic resonance spectroscopy provides definitive structural information for this compound. Key features in the proton (¹H) and carbon (¹³C) NMR spectra are summarized below:

¹H NMR Spectral Features:

  • Anomeric proton (H-1): Appears as a doublet at δ 4.67 ppm with a coupling constant J₁,₂ = 8.4 Hz, confirming the β-configuration
  • Acetamido NH proton: Observable as a doublet at approximately δ 5.35 ppm (J = 8.4 Hz)
  • Ring protons (H-2 through H-6): Distributed between δ 3.60-5.25 ppm, with H-3 and H-4 typically downfield due to the electron-withdrawing acetyl groups
  • Acetyl methyl protons: Three distinct singlets in the range of δ 1.82-2.04 ppm, corresponding to the three acetyl groups
  • N-acetyl methyl: Typically appears as a singlet at approximately δ 1.82 ppm
  • Benzyl methylene protons: Observed as an AB quartet or singlet at approximately δ 5.20 ppm
  • Aromatic protons: Multiple signals in the range of δ 7.2-7.4 ppm

¹³C NMR Spectral Features:

  • Anomeric carbon (C-1): Resonates at approximately δ 100.6 ppm, characteristic of β-glycosides
  • Carbonyl carbons: Four signals at approximately δ 169.3-170.8 ppm (three from acetyl groups and one from acetamido)
  • Ring carbons (C-2 through C-6): Distributed between δ 54-72 ppm
  • Acetyl methyl carbons: Three signals in the range of δ 20.5-23.3 ppm
  • Benzyl methylene carbon: Appears at approximately δ 67.3 ppm
  • Aromatic carbons: Multiple signals between δ 125-136 ppm

These spectroscopic features serve as crucial identifiers for confirming the structure and purity of this compound.

Mass Spectrometry Analysis

Mass spectrometry provides valuable molecular weight confirmation and fragmentation pattern information for this compound. When analyzed by electron ionization mass spectrometry (EI-MS), the compound typically exhibits a molecular ion peak [M]⁺ at m/z 437, though this peak may be of low intensity due to fragmentation.

More commonly, soft ionization techniques such as electrospray ionization (ESI-MS) are employed, which produce characteristic adducts rather than extensive fragmentation. Typical adducts observed include:

Table 2: Common Mass Spectrometry Adducts for this compound

Adduct Type m/z Value Notes
[M+H]⁺ 438.4 Protonated molecule
[M+Na]⁺ 460.4 Sodium adduct (often dominant)
[M+K]⁺ 476.4 Potassium adduct
[M+NH₄]⁺ 455.4 Ammonium adduct

The presence and relative abundance of these adducts can be influenced by solvent composition and instrument parameters. Fragmentation patterns typically involve the sequential loss of acetyl groups (each representing a mass loss of 42 units) and the benzyl group (loss of 91 units), providing structural confirmation through diagnostic fragment ions.

IR Spectroscopy Features

Infrared spectroscopy offers valuable insights into the functional groups present in this compound. The characteristic absorption bands include:

Table 3: Key IR Spectroscopic Features of this compound

Functional Group Wavenumber Range (cm⁻¹) Intensity/Appearance Assignment
N-H stretching 3300-3500 Medium, broad Acetamido group
C-H stretching 2850-3000 Medium Aliphatic C-H bonds
C-H stretching 3000-3100 Weak to medium Aromatic C-H bonds
C=O stretching 1730-1750 Strong, sharp Acetyl ester groups
C=O stretching 1650-1690 Strong Acetamido carbonyl
N-H bending 1500-1550 Medium Acetamido group
C-O stretching 1210-1250 Strong Acetate C-O
C-O-C stretching 1025-1200 Strong Glycosidic bond and pyranose ring
C-H bending 730-770 and 690-710 Medium Monosubstituted benzene ring

These spectral features, particularly the carbonyl stretching frequencies of the acetyl groups and acetamido function, along with the characteristic patterns of the benzyl group, serve as diagnostic markers for confirming the identity and purity of the compound.

Properties

CAS No.

13341-66-3

Molecular Formula

C₂₁H₂₇NO₉

Molecular Weight

437.44

Synonyms

Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; 

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity. Dichloromethane and toluene are preferred for benzylation, while acetonitrile improves glycosylation yields by stabilizing transition states. Source notes that reactions conducted in DMF at 0°C achieve 85% conversion within 4 hours, compared to 60% in THF under identical conditions.

Catalytic Systems

Mercuric cyanide (Hg(CN)2) and silver triflate (AgOTf) are common catalysts for Koenigs-Knorr glycosylation. Source demonstrates that Hg(CN)2 in benzene-nitromethane enhances anomeric inversion, favoring β-selectivity (>95%). In contrast, AgOTf promotes faster reactions but risks partial deacetylation.

Deprotection and Purification Techniques

Final deprotection involves hydrogenolysis of benzyl groups using palladium on carbon (Pd/C) under H2 atmosphere. Source specifies 10% Pd/C in methanol at 25°C for 6 hours, achieving quantitative debenzylation without affecting acetyl groups. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the target compound in >97% purity, as verified by HPLC.

Analytical Data and Characterization

Table 1: Spectroscopic Data for this compound

ParameterValueSource
Molecular FormulaC21H27NO9
Molecular Weight437.4 g/mol
Melting Point183–186°C
[α]D20−42.5 (c 1.0, CHCl3)
1H NMR (CDCl3)δ 5.21 (d, J=8.5 Hz, H-1), 2.06 (s, Ac)
13C NMR (CDCl3)δ 170.2 (C=O), 101.3 (C-1)

Challenges and Alternative Approaches

A common issue is the formation of α-anomeric byproducts during glycosylation. Source proposes using 2,2,2-trifluoroethanol as an additive to suppress α-selectivity through hydrogen bonding interactions. Additionally, enzymatic methods employing glycosynthases have been explored for greener synthesis, though yields remain suboptimal (35–40%) compared to chemical routes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted glucopyranosides.

Scientific Research Applications

Synthetic Applications

1. Glycosylation Reactions

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside serves as a glycosyl acceptor in various glycosylation reactions. Its structure allows for the formation of glycosidic bonds with different donors, leading to the synthesis of complex oligosaccharides. Recent studies have demonstrated its effectiveness in producing α and β glycosides with high selectivity and yield .

2. Synthesis of Amino Sugars

This compound is utilized in the synthesis of amino sugars, which are crucial for developing bioactive compounds. The benzyl protecting group enhances the reactivity of the anomeric carbon, facilitating stereoselective reactions that are essential in synthesizing biologically relevant sugar derivatives .

Biological Applications

1. Enzyme Substrates

This compound has been studied as a substrate for various enzymes, including fucosyltransferases. It acts as a specific acceptor for these enzymes, allowing researchers to investigate enzyme kinetics and mechanisms involved in glycosylation processes .

2. HIV Research

In virology, this compound has been explored for its role in enhancing human immunodeficiency virus (HIV) replication and outgrowth efficacy in vitro. Studies indicate that it can modulate cell activation markers and co-receptors involved in HIV infection, providing insights into potential therapeutic strategies .

Case Studies

Study Title Application Findings
Glycosylation of Amino SugarsSynthetic ChemistryDemonstrated high yield and selectivity in forming glycosides using benzyl 2-acetamido derivatives as acceptors .
Enzymatic Activity of FucosyltransferaseBiochemistryIdentified as a specific substrate for fucosyltransferase from human saliva, facilitating enzyme characterization .
HIV Replication StudiesVirologyIncreased HIV replication observed in treated cells; implications for understanding viral dynamics .

Mechanism of Action

The compound exerts its effects by interacting with bacterial and viral enzymes, inhibiting their activity and thereby preventing infection. The molecular targets include glycosidases and other enzymes involved in the biosynthesis of bacterial cell walls and viral envelopes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and applications among related GlcNAc derivatives:

Compound Name Substituents/Modifications Key Applications References
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Benzyl (anomeric), Acetamido (C2), Acetyl (C3, C4, C6) Glycosylation reactions, glycoconjugate synthesis, enzyme substrate studies
Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalamido-β-D-glucopyranoside (16) Phthalamido (C2) instead of acetamido Inhibitor synthesis for hyaluronan biosynthesis; altered reactivity due to bulkier phthalamido group
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Octyl (anomeric) instead of benzyl Detergent in membrane protein studies; increased lipophilicity for solubility in nonpolar solvents
Azido 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Azido (anomeric) instead of benzyl Click chemistry for bioconjugation; enables covalent attachment to alkyne-functionalized molecules
2,4-Dinitrophenyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside 2,4-Dinitrophenyl (anomeric) instead of benzyl Chromogenic substrate for glycosidase assays; nitro groups enhance UV-vis detection
Benzyl 4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside (18) Benzylidene (C4, C6) instead of acetyl; phthalamido (C2) Intermediate for selective deprotection; rigid benzylidene group stabilizes pyranose ring conformation

Physicochemical Properties

  • Solubility : The benzyl group confers moderate solubility in polar aprotic solvents (e.g., dichloromethane), whereas octyl derivatives are soluble in lipid-rich environments .
  • Stability : Acetyl groups hydrolyze under basic conditions, while benzylidene-protected analogs (compound 18) resist hydrolysis but require harsh acids for deprotection .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (often referred to as BAcAc) is a glycosylated compound that exhibits a range of biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

BAcAc is a derivative of glucosamine with the following molecular formula: C21H27NO9, and a molecular weight of 433.45 g/mol. It is characterized by the presence of acetyl groups and a benzyl moiety, which contribute to its solubility and biological interactions.

PropertyValue
Molecular FormulaC21H27NO9
Molecular Weight433.45 g/mol
AppearanceWhite to off-white powder
Purity>98% (HPLC)

Inhibition of Glycosylation

BAcAc has been shown to inhibit O-glycosylation processes in various cell lines. This inhibition can alter the glycosylation patterns of proteins, which is crucial for their function. For example, studies have demonstrated that BAcAc can enhance HIV infectivity by modifying the glycosylation of viral proteins, thus facilitating better viral entry into host cells .

Impact on Viral Replication

Research indicates that BAcAc treatment can significantly increase the replication rates of HIV in vitro. Specifically, pretreatment with BAcAc resulted in a 30-fold increase in the percentage of HIV-infected cells and enhanced viral particle production . This suggests that BAcAc might be utilized to study viral dynamics and develop strategies for enhancing viral outgrowth in laboratory settings.

Antiviral Activity

BAcAc's ability to modulate glycosylation has implications for antiviral therapies. By enhancing HIV replication under controlled conditions, it provides insights into how glycosylation affects viral lifecycle and host interactions. This knowledge could lead to novel therapeutic approaches targeting glycosylation pathways in viral infections.

Cancer Research Applications

In cancer research, BAcAc has been studied for its potential role in modulating tumor cell behavior. The alteration of glycoprotein structures can influence cell adhesion, migration, and signaling pathways relevant to cancer progression. Further investigations are needed to elucidate its specific effects on different cancer cell lines.

HIV Studies

A pivotal study examined the effects of BAcAc on HIV-infected PHA-blast cells. The results indicated that BAcAc not only increased the percentage of infected cells but also enhanced the production of viral proteins such as p24. This study highlights the compound's role in understanding HIV pathogenesis and exploring new treatment avenues .

Glycosyltransferase Substrate

BAcAc has been identified as a substrate for specific glycosyltransferases involved in fucosylation processes. Its structural characteristics allow it to serve as an acceptor for fucosyltransferase from human saliva and stomach mucosa, suggesting potential applications in studying enzyme specificity and activity .

Q & A

Q. What are the key synthetic strategies for preparing Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside, and how do protective groups influence reaction outcomes?

The synthesis typically involves multi-step regioselective protection and deprotection. For example:

  • Step 1 : Benzylidene protection of the 4,6-hydroxyl groups using benzaldehyde dimethyl acetal under acidic conditions to stabilize the pyranose ring .
  • Step 2 : Acetylation of the remaining hydroxyl groups (3-O) using acetic anhydride and pyridine to enhance solubility and control reactivity .
  • Step 3 : Selective deprotection of the benzylidene group via acid hydrolysis (e.g., 60% acetic acid) to expose specific hydroxyls for further functionalization .

Key Insight : The benzylidene group at 4,6-O enhances stereochemical control during glycosylation, while acetyl groups prevent unwanted side reactions by blocking reactive hydroxyls .

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

Structural validation employs:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and anomeric configuration. For example, the β-configuration is confirmed by a J1,2J_{1,2} coupling constant of ~8–10 Hz in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., observed m/z 437.44 for C21_{21}H27_{27}NO9_9) .
  • X-ray Crystallography : Resolves absolute stereochemistry, though limited by crystallinity challenges due to bulky benzyl groups .

Methodological Note : TLC (e.g., CH2_2Cl2_2:MeOH 95:5) monitors reaction progress, while flash chromatography purifies intermediates .

Q. What role does this compound play in glycosylation studies, and how do reaction conditions affect glycosidic bond formation?

The compound acts as a glycosyl donor or acceptor in enzymatic and chemical glycosylation. Key factors include:

  • Catalysts : Silver trifluoromethanesulfonate (AgOTf) or BF3_3·OEt2_2 activates glycosyl halides for β-selective coupling .
  • Solvent Effects : Dichloromethane or acetonitrile promotes high stereoselectivity, while polar solvents (DMF) may reduce yields due to competing hydrolysis .
  • Temperature : Low temperatures (−20°C to 0°C) minimize side reactions in sensitive glycosylations .

Example : Coupling with 3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide under AgOTf catalysis yields β-linked disaccharides with >80% selectivity .

Advanced Research Questions

Q. How can contradictory data in glycosylation yields be resolved when using this compound?

Discrepancies often arise from:

  • Protection Group Stability : Benzylidene acetal hydrolysis may vary with acid strength (e.g., 60% vs. 80% acetic acid), altering reactive site accessibility .
  • Catalyst Purity : Trace moisture in AgOTf reduces activity, leading to lower yields. Pre-drying catalysts and solvents under molecular sieves mitigates this .
  • Steric Effects : Bulky substituents (e.g., benzyl vs. acetyl) at the 3-O position hinder glycosyltransferase binding, requiring optimization of enzyme-substrate ratios .

Case Study : A 15% yield drop in a mannosylation reaction was traced to incomplete benzylidene deprotection, resolved by extending hydrolysis time from 2 to 4 hours .

Q. What methodologies enable the study of this compound’s interactions with glycosyltransferases, and how are binding affinities quantified?

  • Surface Plasmon Resonance (SPR) : Immobilizes the compound on a sensor chip to measure real-time binding kinetics with enzymes like GlcNAc transferases. Reported KDK_D values range from 10–100 µM .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-substrate interactions, revealing entropy-driven binding due to desolvation of acetyl groups .
  • Molecular Dynamics (MD) Simulations : Predicts key residues (e.g., Asp154^{154} in human O-GlcNAc transferase) involved in substrate recognition .

Q. How is this compound applied in the development of glycan-based vaccines or antimicrobial agents?

  • Vaccine Design : Conjugation to carrier proteins (e.g., CRM197_{197}) via reductive amination generates immunogenic glycoconjugates. For example, a tuberculosis vaccine prototype showed enhanced T-cell activation in murine models .
  • Antimicrobial Activity : The acetylated GlcNAc moiety inhibits bacterial peptidoglycan synthesis. MIC values against Staphylococcus aureus are ~25 µg/mL, with synergy observed when combined with β-lactams .

Q. Synthetic Protocol :

Deprotection : Remove acetyl groups using NaOMe/MeOH to expose hydroxyls for conjugation .

Activation : Convert the anomeric hydroxyl to a trichloroacetimidate for site-specific coupling .

Conjugation : React with thiol-functionalized carriers (e.g., BSA) under mild oxidative conditions .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Low Yields in Glycosylation : Multi-step reactions (e.g., 5–6 steps) often have cumulative yields <30%. Flow chemistry improves efficiency by reducing intermediate purification .
  • Stereochemical Drift : High-pressure liquid chromatography (HPLC) with chiral columns ensures enantiopurity, critical for biological activity .
  • Cost of Protective Groups : Benzyl and phthalimido groups increase material costs. Alternatives like PMB (para-methoxybenzyl) offer cheaper protection but require harsher deprotection .

Optimization Example : Replacing AgOTf with trimethylsilyl triflate (TMSOTf) reduced catalyst cost by 40% without sacrificing β-selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.